MIF-IN-4 hydrochloride

説明

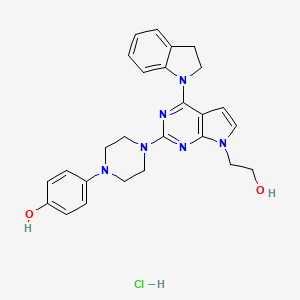

Structure

3D Structure of Parent

特性

分子式 |

C26H29ClN6O2 |

|---|---|

分子量 |

493.0 g/mol |

IUPAC名 |

4-[4-[4-(2,3-dihydroindol-1-yl)-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-2-yl]piperazin-1-yl]phenol;hydrochloride |

InChI |

InChI=1S/C26H28N6O2.ClH/c33-18-17-30-11-10-22-24(30)27-26(28-25(22)32-12-9-19-3-1-2-4-23(19)32)31-15-13-29(14-16-31)20-5-7-21(34)8-6-20;/h1-8,10-11,33-34H,9,12-18H2;1H |

InChIキー |

JPZMCQXVFKETSO-UHFFFAOYSA-N |

正規SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3C=CN4CCO)N5CCN(CC5)C6=CC=C(C=C6)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MIF-IN-4 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role as an upstream regulator of the innate immune system and inflammatory responses.[1][2] Unlike many other cytokines, MIF is constitutively expressed and stored in intracellular pools in a wide variety of cells, allowing for its rapid release in response to stimuli.[3][4] Its multifaceted functions, which extend from pro-inflammatory activities to the regulation of cell proliferation and survival, have implicated it in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancer.[5][6] This has positioned MIF as a compelling therapeutic target.[6]

MIF-IN-4 hydrochloride is a potent small-molecule inhibitor of MIF.[7] This technical guide provides a comprehensive overview of its core mechanism of action, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutics targeting the MIF pathway.

The Multifaceted Role of Macrophage Migration Inhibitory Factor (MIF)

MIF is a highly conserved, 12.5 kDa protein that forms a homotrimer in its biologically active state.[8] It possesses a unique combination of functions, acting as both a pro-inflammatory cytokine and an enzyme.[1]

-

Cytokine Activity : As a cytokine, MIF initiates and sustains inflammatory responses. It stimulates the release of other key pro-inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8 from immune cells.[5] MIF also counter-regulates the immunosuppressive effects of glucocorticoids, thereby promoting a sustained inflammatory environment.[4][5]

-

Enzymatic Activity : MIF exhibits tautomerase (isomerase) activity, capable of catalyzing the tautomerization of non-physiological substrates like D-dopachrome methyl ester and 4-hydroxyphenylpyruvate (4-HPP).[1][9] The catalytic site features a critical N-terminal proline residue (Pro1). While the precise physiological relevance of this enzymatic activity is still debated, the active site represents a key target for small-molecule inhibitors.[1][10]

MIF exerts its extracellular effects by binding to a primary cell surface receptor, CD74 , often in a complex with the co-receptor CD44 .[1][11] This interaction is crucial for initiating downstream signaling. Additionally, MIF can bind to the chemokine receptors CXCR2, CXCR4, and CXCR7 , which primarily mediates leukocyte recruitment and migration.[6][8][12]

MIF Signaling Pathways

Upon binding to its cell surface receptors, MIF triggers a cascade of intracellular signaling events that are central to its biological functions. The activation of these pathways ultimately regulates gene expression related to inflammation, cell proliferation, and survival.

-

MAPK/ERK Pathway : The MIF-CD74 interaction leads to the robust phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) family.[2][13] This pathway is critical for MIF-induced cell proliferation.[11]

-

PI3K/Akt Pathway : MIF signaling through the CD74/CD44 complex also activates the Phosphoinositide 3-Kinase (PI3K)-Akt pathway.[3][11] Akt is a key survival kinase that inhibits apoptosis, in part by antagonizing the tumor suppressor p53.[5][14]

-

NF-κB Pathway : Activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is another critical consequence of MIF signaling. This pathway is a master regulator of inflammatory gene expression.[3]

-

AMPK Pathway : In certain contexts, such as in hepatic stellate cells and cardiomyocytes, MIF can promote the phosphorylation of AMP-activated protein kinase (AMPK) in a CD74-dependent manner.[15]

These interconnected pathways highlight MIF's role as a central node in cellular stress and inflammatory responses.

References

- 1. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Unveiling the Molecular Interface: A Technical Guide to the Binding Site of MIF-IN-4 Hydrochloride on Macrophage Migration Inhibitory Factor (MIF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of the potent inhibitor MIF-IN-4 hydrochloride on the Macrophage Migration Inhibitory Factor (MIF). While specific crystallographic data for this compound is not publicly available, extensive research on analogous small molecule inhibitors strongly indicates that its binding site is the highly conserved tautomerase active site of MIF. This guide will, therefore, focus on the characteristics of this active site, drawing upon data from well-studied MIF inhibitors to elucidate the likely mechanism of action for this compound.

The MIF Tautomerase Active Site: A Hub for Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a homotrimeric protein, with each monomer contributing to the formation of three identical tautomerase active sites at the interfaces between the subunits.[1] These solvent-accessible pockets are a key target for therapeutic intervention, as their occupation by small molecule inhibitors has been shown to disrupt the pro-inflammatory and cell growth-promoting activities of MIF.[1][2]

The N-terminal proline residue, Pro-1, is a critical component of this active site, acting as a catalytic base in the tautomerization reaction.[3][4] The hydrophobic nature of the pocket surrounding Pro-1 facilitates the binding of small molecule inhibitors.[3] Mutagenesis studies have confirmed that the substitution of Pro-1 abrogates the tautomerase activity of MIF.[4] Other key residues that contribute to the architecture and inhibitor interactions within this pocket include Tyr36 and Tyr99.[5][6]

Quantitative Analysis of MIF Inhibitor Binding

The potency of MIF inhibitors is typically quantified through various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) are key parameters used to evaluate and compare the efficacy of different compounds. While specific values for this compound are limited to a pIC50 of 5.01-6, the table below summarizes the binding affinities of several well-characterized MIF tautomerase inhibitors.

| Inhibitor | Assay Type | Substrate/Ligand | Quantitative Value | Reference |

| ISO-1 | Tautomerase Assay | p-hydroxyphenylpyruvate | IC50: ~7 µM | [1] |

| ISO-1 | Tautomerase Assay | Ki: 24 µM | [1] | |

| Cisneros-3i | Tautomerase Assay | Ki: 0.057 µM | [1] | |

| Cisneros-3i | Fluorescence Polarization | Kd: 0.071 µM | [1] | |

| Cisneros-3j | Tautomerase Assay | Ki: 0.034 µM | [1] | |

| Cisneros-3j | Fluorescence Polarization | Kd: 0.063 µM | [1] | |

| 4-IPP | Tautomerase Assay | IC50: ~5-10x more potent than ISO-1 | [4] | |

| SCD-19 | Tautomerase Assay | Significantly attenuated MIF activity | [7] | |

| R110 | Tautomerase Assay | IC50: 15 µM (for MIF2) | [8] | |

| 7-hydroxycoumarin fluorophore | Fluorescence Quenching | Ki: 18 ± 1 nM | [9] |

Experimental Protocols for Characterizing MIF Inhibitor Binding

The identification and characterization of MIF inhibitors and their binding sites rely on a suite of robust experimental techniques. The following are detailed methodologies for key experiments.

Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MIF.

-

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP), which can be monitored spectrophotometrically.[10][11]

-

Materials:

-

Recombinant human MIF

-

Substrate: L-dopachrome methyl ester or 4-HPP

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a solution of recombinant MIF in the assay buffer.

-

Add varying concentrations of the test inhibitor to the wells of a 96-well plate.

-

Add the MIF solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome methyl ester, monitoring its disappearance, or 300 nm for 4-HPP, monitoring the appearance of the enol form) over time.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of an inhibitor to MIF in solution.

-

Principle: A fluorescently labeled ligand that binds to the MIF active site will have a high fluorescence polarization value due to its slow tumbling rate when bound to the larger protein. An unlabeled inhibitor will compete for binding, displacing the fluorescent ligand and causing a decrease in the polarization signal.[11][12]

-

Materials:

-

Recombinant human MIF

-

Fluorescently labeled MIF inhibitor (probe)

-

Test inhibitor (e.g., this compound)

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

In a multi-well plate, add a constant concentration of MIF and the fluorescent probe.

-

Add serial dilutions of the unlabeled test inhibitor.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

The displacement of the fluorescent probe by the test inhibitor will result in a dose-dependent decrease in polarization.

-

Calculate the binding affinity (Kd or Ki) of the test inhibitor from the resulting competition curve.

-

X-ray Crystallography

This technique provides high-resolution structural information on how an inhibitor binds to MIF.

-

Principle: By crystallizing the MIF protein in complex with the inhibitor and diffracting X-rays through the crystal, the precise three-dimensional arrangement of atoms in the binding site can be determined.[4][11]

-

Procedure:

-

Protein Expression and Purification: Express and purify high-quality, homogenous recombinant MIF.

-

Co-crystallization: Mix the purified MIF with a molar excess of the inhibitor and set up crystallization trials using various precipitating agents and conditions (e.g., vapor diffusion).

-

Data Collection: Once suitable crystals are obtained, expose them to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and use molecular replacement with a known MIF structure to solve the phase problem. Build the inhibitor into the electron density map and refine the structure to obtain a final, high-resolution model of the MIF-inhibitor complex.

-

Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding the inhibitor through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

-

Visualizing MIF Inhibition and Signaling

The following diagrams, generated using Graphviz, illustrate key aspects of MIF biology and the experimental approaches to its inhibition.

Caption: MIF signaling pathway initiated by binding to the CD74 receptor.

Caption: General experimental workflow for MIF inhibitor discovery and characterization.

Caption: Schematic of an inhibitor binding to the MIF tautomerase active site.

Conclusion

References

- 1. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 5. EP2651892B1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 6. Macrophage migration inhibitory factor (MIF) modulates trophic signaling through interaction with serine protease HTRA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity by dopachrome analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of MIF-IN-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory and autoimmune diseases, as well as cancer. Its multifaceted role in disease pathogenesis has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of MIF-IN-4 hydrochloride, a potent small molecule inhibitor of MIF. This document details the scientific rationale for targeting MIF, the discovery of this compound, its synthesis, and the key experimental protocols for its characterization. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) was one of the first cytokines to be discovered and is a critical upstream regulator of the innate and adaptive immune systems.[1] It is expressed by a variety of cell types, including immune cells like T-cells and macrophages, as well as endocrine and epithelial cells.[1] MIF exerts its biological effects through several mechanisms, including the inhibition of macrophage migration, modulation of inflammatory responses, and regulation of cell growth and apoptosis.[2]

MIF's pro-inflammatory activities are mediated through its interaction with the cell surface receptor CD74, which then recruits co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[2] These signaling pathways include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K)/Akt, and NF-κB pathways.[2] Dysregulation of MIF signaling has been linked to the pathogenesis of numerous diseases, making it a compelling target for the development of novel therapeutics.

The Discovery of this compound

The discovery of this compound is rooted in the broader effort to identify small molecule inhibitors of MIF. A common strategy in this field is to target the tautomerase active site of MIF. While the physiological relevance of this enzymatic activity is still under investigation, the active site provides a well-defined pocket for the binding of small molecule inhibitors, which can allosterically modulate MIF's cytokine functions.

The discovery process for MIF inhibitors, including compounds like this compound, typically follows a structured workflow:

This compound was identified as a potent inhibitor of MIF, with reported pIC50 values in the range of 5.01-6.[3] The discovery likely emerged from screening campaigns followed by medicinal chemistry efforts to optimize potency and drug-like properties. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary and detailed within patent literature (WO2020186220A1), a general synthetic approach for analogous complex heterocyclic compounds can be outlined. The synthesis of such molecules often involves a multi-step process culminating in the formation of the core heterocyclic system, followed by functionalization and final salt formation.

A plausible synthetic strategy would involve the following key transformations:

-

Assembly of the Quinazoline Core: This could be achieved through a condensation reaction between an appropriately substituted anthranilamide and a suitable carbonyl compound or its equivalent.

-

Introduction of the Triazole Moiety: The triazole ring is often formed via cyclization of a hydrazine derivative or through a click chemistry approach.

-

Coupling of the Phenylpiperazine and Hydroxyethoxy Side Chains: These functional groups would be introduced through nucleophilic substitution or coupling reactions on the quinazoline-triazole core.

-

Final Salt Formation: The final step would involve the reaction of the free base with hydrochloric acid to yield the hydrochloride salt.

Quantitative Biological Data

The following tables summarize the known quantitative data for this compound and other reference MIF inhibitors.

Table 1: In Vitro Potency of MIF Inhibitors

| Compound | Target | Assay Type | pIC50 | IC50 (µM) | Reference |

| This compound | MIF | Not Specified | 5.01 - 6 | Not Specified | [3] |

| ISO-1 | MIF Tautomerase | Dopachrome Tautomerase | - | 7 | [4] |

| 4-IPP | MIF | Not Specified | - | - | |

| MIF098 | MIF Tautomerase | Not Specified | - | 0.010 | |

| MIF-IN-6 | MIF | Not Specified | - | 1.4 | [3] |

Table 2: Cellular Activity of MIF Inhibitors

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| ISO-1 | Macrophages | LPS-induced TNF-α release | TNF-α secretion | 25 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of MIF inhibitors.

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic tautomerase activity of MIF.

Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, to a colorless product. The rate of this reaction can be monitored by the decrease in absorbance at 475 nm.

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester

-

Sodium periodate

-

Assay buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, recombinant MIF (final concentration typically 50-100 ng/mL), and varying concentrations of the test compound.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Prepare the L-dopachrome methyl ester substrate immediately before use by mixing L-3,4-dihydroxyphenylalanine methyl ester hydrochloride with sodium metaperiodate.

-

Initiate the reaction by adding the freshly prepared substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 5-10 minutes) using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

MIF-CD74 Binding Assay

This assay determines the ability of a compound to disrupt the interaction between MIF and its primary receptor, CD74.

Principle: This is a solid-phase binding assay. Recombinant CD74 is coated onto a microplate, and biotinylated MIF is allowed to bind. The amount of bound MIF is then detected using a streptavidin-enzyme conjugate and a chromogenic substrate. Inhibitors will reduce the amount of bound MIF.

Materials:

-

Recombinant human MIF

-

Recombinant human CD74 (extracellular domain)

-

Biotinylation reagent

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well high-binding microplates

Procedure:

-

Coat the wells of a 96-well plate with recombinant CD74 overnight at 4°C.

-

Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

In a separate plate, pre-incubate biotinylated MIF with varying concentrations of the test compound for 30-60 minutes.

-

Transfer the MIF/compound mixtures to the CD74-coated plate and incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound MIF.

-

Add Streptavidin-HRP to each well and incubate for 30-60 minutes.

-

Wash the wells again.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value of the test compound.

LPS-Induced TNF-α Release Assay in RAW264.7 Macrophages

This cellular assay assesses the ability of a compound to inhibit the pro-inflammatory response of macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). The amount of TNF-α released into the cell culture supernatant can be quantified by ELISA.

Materials:

-

RAW264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed RAW264.7 cells into a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing varying concentrations of the test compound.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of the test compound for the inhibition of TNF-α release.

Signaling Pathways and Visualizations

MIF Signaling Pathway

The following diagram illustrates the major signaling pathways activated by MIF upon binding to its receptor complex.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the pro-inflammatory cytokine MIF. This technical guide has provided a detailed overview of its discovery, a plausible synthetic strategy, and the essential experimental protocols for its characterization. The continued investigation of this compound and other potent MIF inhibitors holds great promise for the development of novel therapies for a wide range of inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.

References

An In-Depth Technical Guide on MIF-IN-4 Hydrochloride: A Potent Inhibitor of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and immune cell function. Beyond its cytokine activities, MIF possesses a unique tautomerase enzymatic activity, the physiological relevance of which is an area of active investigation. The inhibition of this tautomerase activity has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, autoimmune disorders, and cancer. MIF-IN-4 hydrochloride is a potent small molecule inhibitor of MIF's tautomerase activity. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its impact on MIF-mediated signaling pathways.

Quantitative Data on MIF Inhibitors

The following table summarizes the inhibitory activities of this compound and other notable MIF inhibitors, providing a comparative landscape of their potencies. The pIC50 value for this compound, ranging from 5.01 to 6, indicates a potent inhibitory activity in the sub-micromolar to low micromolar range.[1][2]

| Inhibitor | IC50 | pIC50 | Ki | Kd | Notes |

| This compound | 1-10 µM (estimated from pIC50) | 5.01 - 6 | - | - | Potent MIF inhibitor.[1][2] |

| ISO-1 | ~7 µM | - | 24 µM | - | A widely used reference inhibitor. Binds to the tautomerase active site.[3] |

| 4-IPP | - | - | - | - | Irreversible inhibitor.[4] |

| Iguratimod (T-614) | 6.81 µM | - | - | - | Also an inhibitor of COX-2. |

| MIF-IN-6 | 1.4 µM | - | 0.96 µM | - | Attenuates MIF-induced ERK phosphorylation. |

| RDR 03785 | 0.36 µM | - | - | - | Covalent MIF inhibitor. |

| BTZO-1 | - | - | - | 68.6 nM | Binds to MIF requiring the N-terminal Pro1. |

| 4-CPPC | - | - | 431 µM (MIF-1), 33 µM (MIF-2) | - | Selective inhibitor of MIF-2. |

| MKA031 | 1.7 µM | - | - | - | Non-competitive MIF inhibitor. |

Note: "-" indicates data not found in the reviewed sources.

Experimental Protocols

The determination of MIF tautomerase inhibition is crucial for the characterization of inhibitors like this compound. Two primary spectrophotometric assays are commonly employed: the L-dopachrome tautomerase assay and the 4-hydroxyphenylpyruvate (4-HPP) tautomerase assay.

L-Dopachrome Tautomerase Assay

This assay measures the MIF-catalyzed tautomerization of L-dopachrome methyl ester to 5,6-dihydroxyindole-2-carboxylic acid methyl ester. The reaction is monitored by the decrease in absorbance at 475 nm.[5]

Materials:

-

Recombinant human MIF protein

-

L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)

-

Sodium periodate (NaIO₄)

-

Assay Buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2)

-

Inhibitor stock solution (e.g., in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading at 475 nm

Procedure:

-

Preparation of L-dopachrome methyl ester substrate: Shortly before use, prepare the substrate by mixing a solution of L-DOPA methyl ester (e.g., 12 mM) with a solution of sodium periodate (e.g., 24 mM) in the assay buffer. Incubate in the dark at room temperature for approximately 5 minutes.[5]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant MIF protein to a final concentration of, for example, 100 nM.[6]

-

Add varying concentrations of the inhibitor (e.g., this compound) to the wells containing MIF. Include a vehicle control (e.g., DMSO).

-

Incubate the enzyme-inhibitor mixture for a set period (e.g., 15 minutes) at room temperature.[6]

-

Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 475 nm at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).[7]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can then be calculated by fitting the data to a dose-response curve.

L-Dopachrome Tautomerase Assay Workflow

4-Hydroxyphenylpyruvate (4-HPP) Tautomerase Assay

This assay measures the MIF-catalyzed keto-enol tautomerization of 4-HPP. The formation of the enol-borate complex is monitored by the increase in absorbance at 306 nm or 320 nm.[8][9]

Materials:

-

Recombinant human MIF protein

-

4-Hydroxyphenylpyruvate (4-HPP)

-

Substrate Buffer (e.g., 0.5 M Ammonium Acetate)

-

Assay Buffer (e.g., Borate buffer)

-

Inhibitor stock solution (e.g., in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 306 nm or 320 nm

Procedure:

-

Preparation of 4-HPP Substrate: Dissolve 4-HPP in the substrate buffer to a desired stock concentration (e.g., 30 mM). This solution should be prepared fresh.[8]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant MIF protein to the assay buffer.

-

Add varying concentrations of the inhibitor (e.g., this compound) to the wells containing MIF. Include a vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at room temperature.[10]

-

Initiation of Reaction: Start the reaction by adding the 4-HPP substrate to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 306 nm or 320 nm over time.[9][11]

-

Data Analysis: Similar to the L-dopachrome assay, calculate initial reaction rates, determine the percent inhibition, and calculate the IC50 value from the dose-response curve.

MIF Signaling Pathways and the Impact of Inhibition

MIF exerts its biological effects by binding to the cell surface receptor CD74, which then recruits co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[1][12][13] These pathways are pivotal in regulating cellular processes like proliferation, survival, and inflammation. Inhibition of MIF's tautomerase active site, as is the mechanism for this compound, can interfere with MIF-CD74 interaction and subsequently block these signaling events.[13]

Key signaling pathways activated by MIF include:

-

MAPK/ERK Pathway: The binding of MIF to its receptor complex leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[14][15][16] This cascade, involving Raf, MEK, and ERK, ultimately results in the phosphorylation of downstream transcription factors that promote cell proliferation and survival.[17]

-

PI3K/Akt Pathway: MIF also activates the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[14][18][19] This pathway is crucial for cell survival, as activated Akt can phosphorylate and inactivate pro-apoptotic proteins.[16]

The inhibition of MIF by compounds like this compound is expected to disrupt these signaling cascades, leading to anti-inflammatory and anti-proliferative effects.

MIF Signaling and Inhibition by this compound

Conclusion

This compound is a potent inhibitor of the tautomerase activity of Macrophage Migration Inhibitory Factor. Its ability to interfere with this enzymatic function suggests a therapeutic potential in a range of MIF-driven pathologies. The standardized experimental protocols for assessing MIF tautomerase activity provide a robust framework for the continued discovery and characterization of novel MIF inhibitors. Further investigation into the specific effects of this compound on the downstream signaling pathways will be crucial in elucidating its precise mechanism of action and advancing its potential as a therapeutic agent. This guide serves as a foundational resource for researchers dedicated to the development of next-generation MIF-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 19. researchgate.net [researchgate.net]

The Role of MIF-IN-4 Hydrochloride in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and immune cell signaling. Its dysregulation is implicated in a variety of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. MIF-IN-4 hydrochloride is a potent inhibitor of MIF, though detailed public data on this specific compound is limited. This technical guide synthesizes the available information on MIF signaling pathways and provides a framework for the potential mechanisms through which this compound may exert its effects. It also includes detailed experimental protocols for key assays relevant to the characterization of MIF inhibitors.

Introduction to Macrophage Migration Inhibitory Factor (MIF) Signaling

MIF executes its biological functions by engaging with several cell surface receptors, primarily the cluster of differentiation 74 (CD74), in conjunction with co-receptors such as CD44 and the chemokine receptors CXCR2, CXCR4, and CXCR7.[1][2] This interaction initiates a cascade of intracellular signaling events that modulate a wide array of cellular processes.

The binding of MIF to the CD74/CD44 receptor complex triggers the activation of several key downstream signal transduction pathways:

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] MIF-induced activation of the MAPK/ERK cascade is a central mechanism by which it promotes inflammatory responses.

-

Phosphoinositide 3-Kinase (PI3K) / Protein Kinase B (Akt) Pathway: This pathway is a critical regulator of cell survival, growth, and apoptosis.[1] By activating the PI3K/Akt pathway, MIF can protect cells from apoptotic cell death.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression. MIF can indirectly activate NF-κB, leading to the production of pro-inflammatory cytokines and mediators.[2]

The culmination of these signaling events results in a pro-inflammatory cellular phenotype characterized by increased cell proliferation, enhanced survival, and the secretion of inflammatory mediators.

This compound: A Potent MIF Inhibitor

This compound has been identified as a potent inhibitor of Macrophage Migration Inhibitory Factor.[1] While specific, publicly available quantitative data for this compound is sparse, it is often cited with a pIC50 value in the range of 5.01-6. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating that this compound likely has an IC50 in the sub-micromolar to low micromolar range. Further detailed characterization is necessary to fully elucidate its potency and mechanism of action.

The primary mechanism of action for many small molecule MIF inhibitors is the interference with the tautomerase activity of MIF.[3] The tautomerase active site is located at the interface between MIF monomers, and its inhibition can disrupt the interaction of MIF with its primary receptor, CD74.[3] It is plausible that this compound functions in a similar manner, though further experimental validation is required.

Quantitative Data on MIF Inhibitors

To provide a comparative context for the potency of MIF inhibitors, the following table summarizes IC50 values for other known MIF inhibitors.

| Inhibitor | Target | IC50 | Assay | Reference |

| This compound | MIF | pIC50: 5.01-6 | Not Specified | [1] |

Key Experimental Protocols

The following are detailed methodologies for essential experiments used to characterize MIF inhibitors like this compound.

MIF Tautomerase Activity Assay

This assay is a primary screening method to identify and characterize MIF inhibitors based on their ability to block the enzymatic activity of MIF.

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically.

Materials:

-

Recombinant human MIF (rhMIF)

-

L-dopachrome methyl ester (substrate)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.0)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Add a fixed concentration of rhMIF to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a fresh solution of L-dopachrome methyl ester to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of MIF Signaling Pathways

This technique is used to assess the effect of MIF inhibitors on the phosphorylation status of key downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Phospho-specific antibodies can be used to measure the activation state of signaling molecules like ERK and Akt.

Materials:

-

Cell line known to respond to MIF (e.g., RAW 264.7 macrophages)

-

This compound

-

Recombinant human MIF (rhMIF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting transfer system

Protocol:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with rhMIF for a time known to induce phosphorylation of the target proteins (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for loading.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the ability of a compound to inhibit MIF-induced cell migration.

Principle: The Boyden chamber assay uses a porous membrane to separate a lower chamber containing a chemoattractant (MIF) from an upper chamber containing cells. The number of cells that migrate through the pores to the lower chamber is quantified.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Cell line known to migrate in response to MIF (e.g., THP-1 monocytes)

-

This compound

-

Recombinant human MIF (rhMIF)

-

Serum-free cell culture medium

-

Staining solution (e.g., crystal violet)

Protocol:

-

Resuspend cells in serum-free medium.

-

In the lower chamber of the Transwell plate, add serum-free medium containing rhMIF.

-

In the upper chamber (the insert), add the cell suspension pre-treated with various concentrations of this compound or a vehicle control.

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Calculate the percentage of inhibition of migration for each inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

MIF Signaling Pathways

Caption: MIF Signaling and Inhibition by this compound.

Western Blot Experimental Workflow

Caption: Standard Western Blot Workflow.

Cell Migration Assay Workflow

Caption: Boyden Chamber Cell Migration Assay Workflow.

Conclusion

This compound represents a potentially valuable tool for the investigation of MIF-mediated signal transduction and as a lead compound for the development of novel therapeutics for inflammatory and oncologic diseases. While detailed public data on this specific inhibitor is currently limited, the established roles of MIF in key signaling pathways provide a clear rationale for its mechanism of action. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of this compound and other novel MIF inhibitors. Further research is warranted to fully elucidate the quantitative inhibitory profile and the precise molecular interactions of this compound with its target.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. 【this compound】this compound CAS号:2489514-05-6【结构式 性质 活性】-化源网 [chemsrc.com]

- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current developments of macrophage migration inhibitory factor (MIF) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MIF-IN-4 Hydrochloride on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Macrophage Migration inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a key upstream regulator of the inflammatory response.[1] It is produced by a variety of immune cells, including T-cells and macrophages, and is involved in a wide range of biological processes.[2] MIF exerts its pro-inflammatory effects by binding to the cell surface receptor CD74 and its co-receptors, including CXCR2, CXCR4, and CXCR7.[3][4] This interaction triggers a cascade of downstream signaling events that ultimately lead to the production and release of a host of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[1]

The MIF Signaling Pathway and Cytokine Release

The binding of MIF to its receptor complex initiates several downstream signaling pathways crucial for cytokine gene expression and protein secretion. These pathways primarily include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] The activation of these pathways leads to the translocation of transcription factors, such as NF-κB, into the nucleus, where they bind to the promoter regions of pro-inflammatory cytokine genes, thereby initiating their transcription and subsequent translation.

MIF-IN-4 Hydrochloride: A Potent MIF Inhibitor

This compound is a potent inhibitor of Macrophage Migration Inhibitory Factor. While specific quantitative data on its direct effect on the release of various cytokines is not extensively documented in publicly available literature, its mechanism of action is understood to be the disruption of MIF's biological activity. By inhibiting MIF, this compound is expected to attenuate the downstream signaling cascades, leading to a reduction in the production and release of pro-inflammatory cytokines. Other MIF inhibitors, such as 4-IPP and ISO-1, have been shown to suppress the NF-κB pathway, a key regulator of cytokine transcription.

Data Presentation

As of the latest literature review, specific quantitative data detailing the percentage of inhibition of various cytokines by this compound is not available. Researchers are encouraged to perform the experimental protocols outlined below to generate such data. The following table is a template for presenting such quantitative results.

| Cytokine | Cell Type | Stimulant | MIF-IN-4 HCl Conc. (µM) | % Inhibition (Mean ± SD) | p-value |

| TNF-α | Macrophages | LPS | 1 | Data not available | N/A |

| 10 | Data not available | N/A | |||

| IL-6 | Macrophages | LPS | 1 | Data not available | N/A |

| 10 | Data not available | N/A | |||

| IL-1β | Macrophages | LPS | 1 | Data not available | N/A |

| 10 | Data not available | N/A |

Experimental Protocols for Assessing Cytokine Release

The following are detailed, generalized protocols for key experiments to determine the effect of this compound on cytokine release.

Cell Culture and Stimulation

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used. Primary cells such as bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) can also be utilized for more physiologically relevant data.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Stimulation: To induce cytokine release, cells are typically stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) from Gram-negative bacteria. A common concentration for LPS stimulation is 100 ng/mL to 1 µg/mL.

Treatment with this compound

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without the inhibitor) must be included in all experiments.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus (e.g., LPS).

Measurement of Cytokine Release

The concentration of cytokines in the cell culture supernatant can be measured using several highly sensitive and specific immunoassays.

ELISA is a widely used method for quantifying a single cytokine.

-

Principle: A specific capture antibody for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

-

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

This technology allows for the simultaneous measurement of multiple cytokines in a single sample.

-

Principle: A set of spectrally distinct beads, each coated with a specific capture antibody for a different cytokine, is used. The sample is incubated with the bead mixture, and the cytokines bind to their respective beads. A biotinylated detection antibody cocktail is then added, followed by streptavidin-phycoerythrin (PE). The beads are then analyzed by a flow cytometer that identifies each bead by its spectral signature and quantifies the amount of bound cytokine by the PE fluorescence intensity.

-

Procedure:

-

Prepare the multiplex bead working solution.

-

Add the bead solution to a 96-well filter plate.

-

Add standards and samples to the wells and incubate.

-

Wash the beads and add the detection antibody cocktail.

-

Wash the beads and add streptavidin-PE.

-

Resuspend the beads and acquire the data on a multiplex bead array system.

-

Analyze the data to determine the concentrations of multiple cytokines.

-

Conclusion

This compound, as a potent inhibitor of MIF, holds significant promise as a tool to investigate the role of MIF in inflammatory diseases and as a potential therapeutic agent. While direct quantitative data on its effect on cytokine release is currently limited, the established role of MIF in promoting pro-inflammatory cytokine production strongly suggests that this compound will effectively reduce their release. The experimental protocols provided in this guide offer a robust framework for researchers to quantify the inhibitory effects of this compound and further elucidate its mechanism of action. Future studies generating specific data on the dose-dependent inhibition of key cytokines by this compound will be invaluable for advancing our understanding of its therapeutic potential.

References

The Imperative of Pharmacokinetic Profiling for MIF-IN-4 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Methodologies and Target-Related Signaling Pathways

For Immediate Release

This technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the advancement of novel therapeutics targeting the Macrophage Migration Inhibitory Factor (MIF). While specific pharmacokinetic data for the potent MIF inhibitor, MIF-IN-4 hydrochloride, remains proprietary or within the early stages of investigation, this document outlines the essential experimental protocols and contextual signaling pathways necessary for its comprehensive preclinical and clinical evaluation. Understanding these elements is paramount to unlocking the full therapeutic potential of this compound in inflammatory diseases, autoimmune disorders, and oncology.

This compound is a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer.[1][2][3] The therapeutic potential of targeting MIF is significant, and this compound represents a promising small molecule candidate for this endeavor.[4][5] However, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for its successful translation into a clinical setting. This guide provides a detailed overview of the standard experimental methodologies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound like this compound. Furthermore, it delves into the intricate signaling pathways modulated by MIF, offering a deeper understanding of the inhibitor's mechanism of action.

The Significance of Pharmacokinetic Analysis

The journey of a drug through the body is a complex process that dictates its efficacy and safety. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is fundamental to determining the dosing regimen, predicting potential drug-drug interactions, and assessing the overall viability of a drug candidate.[6] For this compound, these studies will be instrumental in establishing a therapeutic window that maximizes its inhibitory effect on MIF while minimizing off-target effects.

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail the standard in vitro and in vivo assays essential for building a robust pharmacokinetic profile for a small molecule inhibitor such as this compound.

Table 1: Hypothetical Summary of Preclinical Pharmacokinetic Parameters for this compound

| Parameter | Value | Species | Route |

| Absorption | |||

| Bioavailability (%) | Data not available | Rat | Oral |

| Tmax (h) | Data not available | Rat | Oral |

| Cmax (ng/mL) | Data not available | Rat | Oral |

| Distribution | |||

| Vd (L/kg) | Data not available | Rat | IV |

| Protein Binding (%) | Data not available | Rat Plasma | - |

| Metabolism | |||

| t1/2 (h) | Data not available | Rat | IV |

| Major Metabolites | Data not available | Rat Liver Microsomes | - |

| Excretion | |||

| CL (mL/min/kg) | Data not available | Rat | IV |

| Primary Route | Data not available | Rat | - |

In Vitro ADME Assays

A battery of in vitro assays provides the initial assessment of a compound's ADME properties, offering high-throughput screening and mechanistic insights.

1. Permeability and Absorption:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is a rapid and cost-effective method to predict passive diffusion across the intestinal barrier.[7]

-

Protocol: A 96-well plate with a filter coated with a lipid layer separates a donor compartment (containing this compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS to determine the permeability coefficient.

-

-

Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. It provides information on both passive and active transport mechanisms.[7]

-

Protocol: Caco-2 cells are cultured on a semi-permeable membrane. This compound is added to either the apical (A) or basolateral (B) side. The amount of compound transported to the opposite side is quantified over time to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

-

2. Metabolic Stability:

-

Liver Microsomal Stability Assay: This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes (e.g., cytochrome P450s).

-

Protocol: this compound is incubated with liver microsomes (from human and other species for cross-species comparison) and NADPH (a necessary cofactor). Aliquots are taken at various time points, and the remaining concentration of the parent compound is measured to determine its half-life (t1/2) and intrinsic clearance.

-

-

Hepatocyte Stability Assay: This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II enzymes, as well as uptake and efflux transporters.

-

Protocol: The compound is incubated with cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time to determine its metabolic stability.

-

3. Plasma Protein Binding:

-

Equilibrium Dialysis: This is the gold standard method for determining the extent to which a drug binds to plasma proteins.

-

Protocol: A semi-permeable membrane separates a chamber containing plasma with this compound from a chamber with buffer. The system is allowed to reach equilibrium, and the concentration of the compound in both chambers is measured to calculate the percentage of protein binding.

-

4. Cytochrome P450 Inhibition Assay:

-

This assay evaluates the potential of this compound to inhibit major CYP450 isoforms, which is crucial for predicting drug-drug interactions.

-

Protocol: this compound is co-incubated with specific CYP450 isoforms and their respective probe substrates. The inhibition of the metabolism of the probe substrate is measured to determine the IC50 value.

-

Caption: General experimental workflow for pharmacokinetic profiling.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound in a living system.

1. Single-Dose Pharmacokinetic Study:

-

Protocol: this compound is administered to animals (e.g., mice, rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. The concentration of the compound in plasma is quantified using LC-MS/MS. This allows for the determination of key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and oral bioavailability (%F).

2. Tissue Distribution Study:

-

Protocol: Following a single dose of this compound, animals are euthanized at various time points, and major organs and tissues are collected. The concentration of the compound in each tissue is measured to assess its distribution throughout the body.

3. Mass Balance and Excretion Study:

-

Protocol: A radiolabeled version of this compound (e.g., with 14C) is administered to animals. Urine and feces are collected over several days until most of the radioactivity is recovered. This study determines the primary routes of excretion and provides a quantitative measure of the absorbed dose.

4. Metabolite Profiling and Identification:

-

Protocol: Plasma, urine, and feces from the mass balance study are analyzed to identify and quantify the metabolites of this compound. This information is critical for understanding the metabolic pathways and identifying any potentially active or toxic metabolites.

The MIF Signaling Network: The Target of this compound

MIF is a pleiotropic cytokine that plays a central role in the innate and adaptive immune responses.[8] Its dysregulation is associated with the pathogenesis of numerous diseases.[3][4] MIF exerts its biological functions through a complex network of signaling pathways initiated by its interaction with cell surface receptors and intracellular proteins.[9]

Extracellular MIF Signaling

MIF initiates signaling cascades by binding to its primary receptor, CD74, on the cell surface.[10] This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to form a signaling complex.[9][11]

-

MAPK/ERK Pathway: The binding of MIF to the CD74/CD44 complex leads to the activation of the extracellular signal-regulated kinase (ERK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[8][10] This pathway is crucial for cell proliferation, survival, and the production of pro-inflammatory mediators.[12][13]

-

PI3K/Akt Pathway: MIF can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[9]

-

Chemokine Receptor Signaling: Through its interaction with CXCR2 and CXCR4, MIF can promote cell migration and recruitment, contributing to the inflammatory response.[11]

Caption: Extracellular signaling pathways of MIF.

Intracellular MIF Signaling

In addition to its extracellular functions, MIF can be internalized and interact with intracellular proteins, further modulating cellular processes.

-

Interaction with JAB1: MIF can bind to the c-Jun activation domain-binding protein 1 (JAB1), also known as COPS5.[8] This interaction inhibits JAB1-mediated degradation of the cell cycle inhibitor p27Kip1, leading to cell cycle arrest.[13]

-

Inhibition of p53: MIF can suppress the tumor suppressor p53, thereby inhibiting apoptosis and promoting cell survival.[4] This is a critical mechanism by which MIF contributes to tumorigenesis.

Caption: Intracellular signaling pathways of MIF.

Conclusion

While the specific pharmacokinetic data for this compound is not yet in the public domain, the methodologies for its comprehensive evaluation are well-established. A thorough investigation of its ADME properties, guided by the principles and protocols outlined in this technical guide, is a non-negotiable step in its development pathway. By integrating this pharmacokinetic data with a deep understanding of the MIF signaling network, researchers and drug development professionals can strategically advance this compound towards becoming a novel and effective therapy for a range of debilitating diseases. The path forward requires a meticulous and data-driven approach to fully characterize this promising MIF inhibitor and unlock its therapeutic potential for patients in need.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Current developments of macrophage migration inhibitory factor (MIF) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 12. Exogenous Administration of Recombinant MIF at Physiological Concentrations Failed to Attenuate Infarct Size in a Langendorff Perfused Isolated Mouse Heart Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MIF-IN-4 Hydrochloride: An In-depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIF-IN-4 hydrochloride is a potent small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound. While specific quantitative selectivity data for this compound is not extensively available in the public domain, this guide leverages data from well-characterized MIF inhibitors, such as ISO-1 and 4-IPP, as representative examples to illustrate the principles and methodologies for assessing target engagement and off-target effects. This document details the experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to visualize complex signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of MIF-targeted drug discovery.

Introduction to this compound and its Target: Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved, 12.5 kDa protein that functions as a key regulator of the innate and adaptive immune systems.[1][2] It is constitutively expressed in various cell types and is rapidly released in response to inflammatory stimuli. MIF exerts its biological effects through interaction with its primary cell surface receptor, CD74, and co-receptors such as CXCR2 and CXCR4.[1] This binding initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to pro-inflammatory cytokine production, cell proliferation, and inhibition of apoptosis.[3]

This compound has been identified as a potent inhibitor of MIF, with reported pIC50 values ranging from 5.01 to 6.[4][5] It is designed to interfere with the biological functions of MIF, making it a valuable tool for studying MIF signaling and a potential therapeutic candidate for MIF-driven pathologies. The primary mechanism of action for many MIF inhibitors involves binding to the tautomerase active site of the MIF trimer.[1][2] While the physiological relevance of MIF's tautomerase activity is debated, this site is crucial for its interaction with CD74, and its blockade can effectively inhibit MIF's pro-inflammatory functions.[1][6]

Quantitative Data on Target Affinity and Selectivity

Assessing the binding affinity and selectivity of a small molecule inhibitor is paramount in drug development to ensure efficacy and minimize off-target effects. Due to the limited availability of a comprehensive public selectivity panel for this compound, this section presents representative data from the well-studied MIF inhibitors ISO-1 and 4-IPP to illustrate the expected quantitative profile.

Table 1: Binding Affinity and Potency of Representative MIF Inhibitors

| Compound | Target | Assay Type | IC50 / Ki / Kd | Reference |

| This compound | MIF | Not Specified | pIC50: 5.01-6 | [4][5] |

| ISO-1 | MIF | Tautomerase Activity | IC50: ~7 µM | [7] |

| MIF | Tautomerase Activity | Ki: 24 µM | [5] | |

| MIF-CD74 Binding | Inhibition Assay | ~40% inhibition at 10 µM | [5] | |

| 4-IPP | MIF | Tautomerase Activity | More potent than ISO-1 | [8] |

| D-dopachrome tautomerase (D-DT/MIF-2) | Tautomerase Activity | Inhibits D-DT | [9] |

Table 2: Representative Selectivity Profile of a MIF Inhibitor (Hypothetical Data for Illustrative Purposes)

| Target | Assay Type | IC50 (µM) | Fold Selectivity vs. MIF |

| MIF | Tautomerase Activity | 0.1 | 1 |

| D-dopachrome tautomerase (D-DT/MIF-2) | Tautomerase Activity | 1.7 | 17 |

| Cyclophilin A | PPIase Activity | >100 | >1000 |

| FKBP12 | PPIase Activity | >100 | >1000 |

| hERG | Patch Clamp | >50 | >500 |

| Panel of 50 Kinases (representative) | Kinase Activity Assay | >10 | >100 |

Experimental Protocols for Assessing Specificity and Selectivity

A rigorous evaluation of a MIF inhibitor's specificity and selectivity involves a combination of biochemical, biophysical, and cell-based assays.

MIF Tautomerase Activity Assay

This is a primary biochemical assay used to screen for and characterize MIF inhibitors. It measures the ability of a compound to inhibit the tautomerase activity of MIF using a synthetic substrate.

-

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (HPP). The reaction can be monitored spectrophotometrically.

-

Protocol Outline:

-

Reagents: Recombinant human MIF, L-dopachrome methyl ester or HPP, sodium periodate (for L-dopachrome preparation), assay buffer (e.g., 50 mM Bis-Tris, pH 6.2).

-

Procedure: a. Prepare a solution of the substrate (e.g., L-dopachrome by oxidizing L-dopachrome methyl ester with sodium periodate). b. In a 96-well plate, add recombinant MIF to the assay buffer. c. Add varying concentrations of the test inhibitor (e.g., this compound) and incubate for a defined period (e.g., 15 minutes at 25°C). d. Initiate the reaction by adding the substrate to each well. e. Measure the decrease in absorbance at 475 nm (for L-dopachrome) or the increase in absorbance at 306 nm (for HPP) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

MIF-CD74 Receptor Binding Assay

This assay directly assesses the ability of an inhibitor to disrupt the crucial interaction between MIF and its primary receptor, CD74.

-

Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is commonly used. Recombinant soluble CD74 is coated on a plate, and biotinylated MIF is added in the presence or absence of the inhibitor. The amount of bound MIF is then detected.

-

Protocol Outline:

-

Reagents: Recombinant soluble human CD74, biotinylated recombinant human MIF, test inhibitor, streptavidin-horseradish peroxidase (HRP) conjugate, TMB substrate.

-

Procedure: a. Coat a 96-well plate with recombinant soluble CD74 and block non-specific binding sites. b. Pre-incubate biotinylated MIF with varying concentrations of the test inhibitor. c. Add the MIF/inhibitor mixture to the CD74-coated wells and incubate. d. Wash the plate to remove unbound components. e. Add streptavidin-HRP conjugate and incubate. f. After another wash, add TMB substrate and measure the absorbance at 450 nm.

-

Data Analysis: Determine the IC50 value of the inhibitor for the disruption of the MIF-CD74 interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating intact cells or cell lysates treated with a compound, the soluble fraction of the target protein can be quantified to assess binding.

-

Protocol Outline:

-

Cell Culture and Treatment: Culture cells that endogenously express MIF. Treat the cells with the test inhibitor or vehicle control for a specific duration.

-

Heating: Heat the cell suspensions or lysates across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Detection: Quantify the amount of soluble MIF in each sample using Western blotting or an ELISA-based method.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble MIF as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Kinome Scanning

To assess the selectivity of an inhibitor against a broad range of protein kinases, a kinome scan is performed.

-

Principle: This is typically a competition-based binding assay where the test compound is screened against a large panel of purified human kinases. The ability of the compound to displace a labeled ligand from the kinase active site is measured.

-

Protocol Outline:

-

A library of recombinant human kinases is utilized.

-

The test inhibitor is incubated with each kinase in the presence of an immobilized, active-site directed ligand.

-

The amount of kinase bound to the solid support is quantified, often using quantitative PCR for a DNA tag conjugated to each kinase.

-

Data Analysis: Results are typically expressed as the percentage of kinase bound to the solid support relative to a vehicle control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

-

Visualization of Signaling Pathways and Experimental Workflows

MIF Signaling Pathways

Caption: Simplified MIF signaling cascade and the inhibitory action of MIF-IN-4 HCl.

Experimental Workflow for Assessing Inhibitor Specificity

Caption: A logical workflow for characterizing the specificity and selectivity of a MIF inhibitor.

Conclusion

This compound is a potent inhibitor of Macrophage Migration Inhibitory Factor, a key player in inflammation and oncology. A thorough understanding of its target specificity and selectivity is crucial for its development as a research tool and potential therapeutic agent. This guide has outlined the primary target and signaling pathways of MIF and provided detailed experimental protocols for assessing inhibitor performance. While comprehensive selectivity data for this compound is not yet publicly available, the use of representative data from other well-characterized MIF inhibitors provides a valuable framework for understanding the expected profile and the methodologies required for its determination. The combination of biochemical, cellular, and broad-panel screening approaches is essential to fully characterize the pharmacological profile of this compound and other emerging MIF inhibitors.

References